

Physical and chemical properties of Mniopetal C

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Compound of Interest

Compound Name: *Mniopetal C*

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Mniopetal C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature dedicated specifically to **Mniopetal C** is limited. This guide provides available data for **Mniopetal C** and supplements it with information on the broader class of drimane sesquiterpenoids to offer a comprehensive overview for research and development purposes. All information generalized from related compounds is explicitly noted.

Introduction

Mniopetal C is a fungal-derived natural product belonging to the drimane class of sesquiterpenoids.[1] Sesquiterpenoids are a diverse group of C15 isoprenoids that exhibit a wide range of biological activities, making them of significant interest to the pharmaceutical and agrochemical industries.[2][3] While research on **Mniopetal C** itself is not extensive, its structural relatives, the Mniopetals, have shown intriguing biological properties, including the inhibition of HIV-1 reverse transcriptase by Mniopetal E. This guide aims to consolidate the known information on **Mniopetal C** and provide a broader context based on the characteristics of drimane sesquiterpenoids.

Physical and Chemical Properties

Specific, experimentally determined physical and chemical properties for **Mniopetal C** are not readily available in the current scientific literature. However, computational data from the PubChem database provides some predicted properties.

Computed Physicochemical Properties of Mniopetal C

The following table summarizes the computed physicochemical properties of **Mniopetal C** available from the PubChem database.^[1] It is crucial to note that these are in silico predictions and await experimental verification.

Property	Value	Source
Molecular Formula	C23H34O8	PubChem ^[1]
Molecular Weight	438.5 g/mol	PubChem ^[1]
Exact Mass	438.22536804 Da	PubChem ^[1]
XLogP3-AA	2.5	PubChem ^[1]
Hydrogen Bond Donor Count	3	PubChem ^[1]
Hydrogen Bond Acceptor Count	8	PubChem ^[1]
Rotatable Bond Count	5	PubChem ^[1]
Topological Polar Surface Area	130 Å ²	PubChem ^[1]
Heavy Atom Count	31	PubChem ^[1]
Complexity	744	PubChem ^[1]

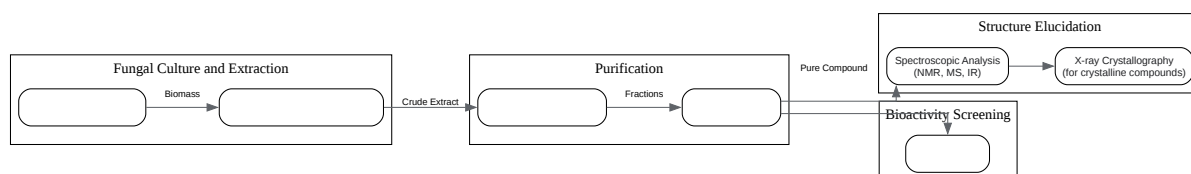
General Properties of Drimane Sesquiterpenoids

Drimane sesquiterpenoids, as a class, are typically crystalline solids at room temperature. Their solubility is generally low in water and higher in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate. The melting and boiling points of drimane sesquiterpenoids can vary significantly based on their specific functional groups and stereochemistry.

Experimental Protocols

As no specific experimental protocols for the isolation and characterization of **Mniopetal C** have been published, this section outlines a general workflow typically employed for fungal sesquiterpenoids.^{[2][4][5]}

General Workflow for Fungal Sesquiterpenoid Isolation and Characterization



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A generalized workflow for the isolation and characterization of fungal sesquiterpenoids.

Methodology Details:

- **Fungal Culture:** The source fungus is cultured in a suitable liquid or solid medium to generate sufficient biomass.
- **Extraction:** The fungal biomass and/or culture broth is extracted with organic solvents (e.g., ethyl acetate, methanol) to obtain a crude extract containing the secondary metabolites.
- **Chromatographic Separation:** The crude extract is subjected to various chromatographic techniques, such as column chromatography over silica gel or Sephadex, to separate the components based on polarity.
- **Purification:** Fractions containing the compound of interest are further purified using high-performance liquid chromatography (HPLC), often with a reversed-phase column.
- **Structure Elucidation:** The structure of the pure compound is determined using a combination of spectroscopic methods:
 - **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.

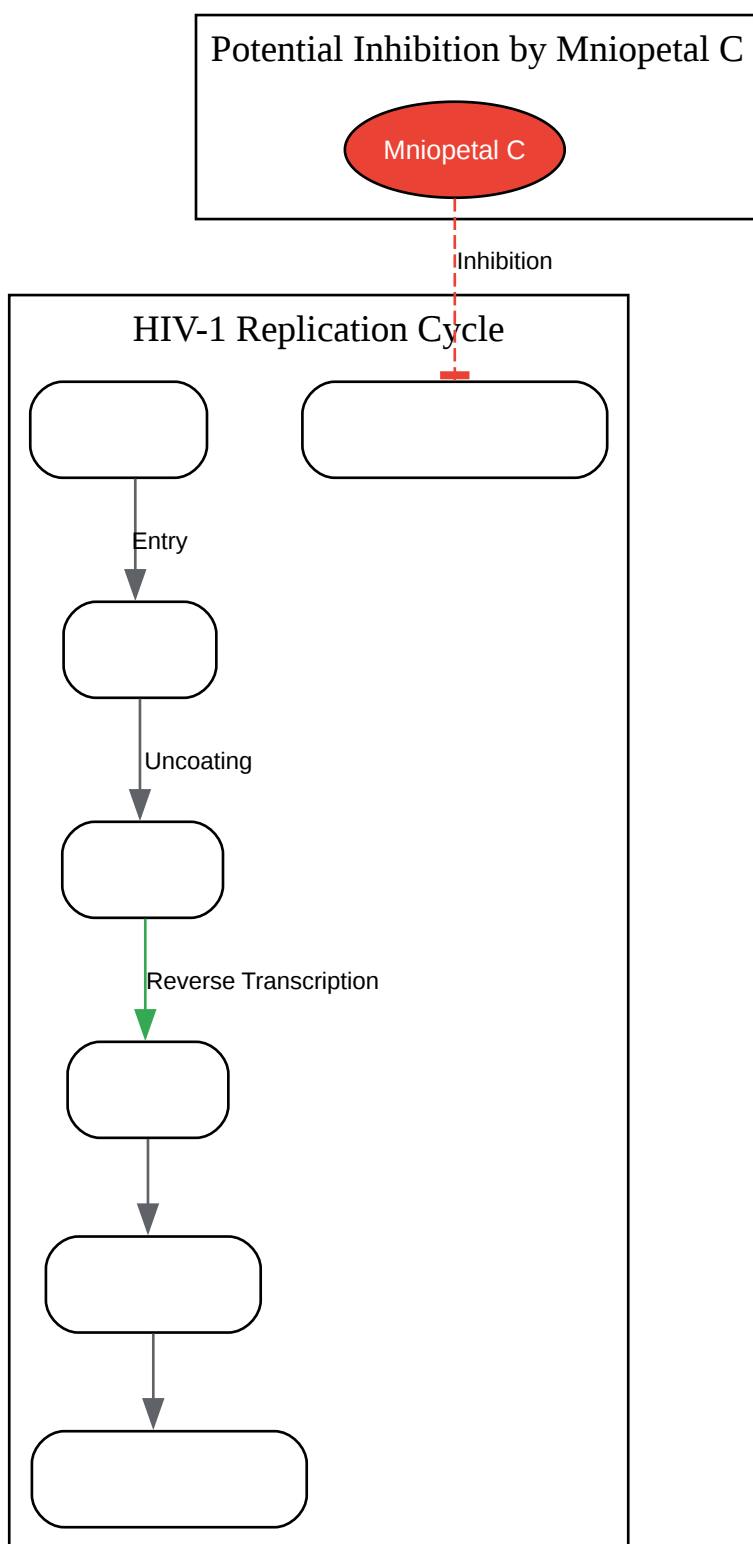
- Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H , ^{13}C , COSY, HMQC, HMBC): To elucidate the carbon-hydrogen framework and stereochemistry.
- Infrared (IR) Spectroscopy: To identify functional groups.
- Crystallography: If a suitable crystal can be obtained, X-ray crystallography provides definitive information on the absolute stereochemistry.

Potential Signaling Pathways and Biological Activities

While the specific biological activities and signaling pathways modulated by **Mniopetal C** are yet to be determined, the activities of related compounds, particularly other drimane sesquiterpenoids, can suggest potential areas of investigation.

Inhibition of HIV-1 Reverse Transcriptase

Mniopetal E, a structurally related compound, has been reported to inhibit the reverse transcriptase of the human immunodeficiency virus (HIV)-1. This suggests that **Mniopetal C** could also be a candidate for investigation as an anti-HIV agent.

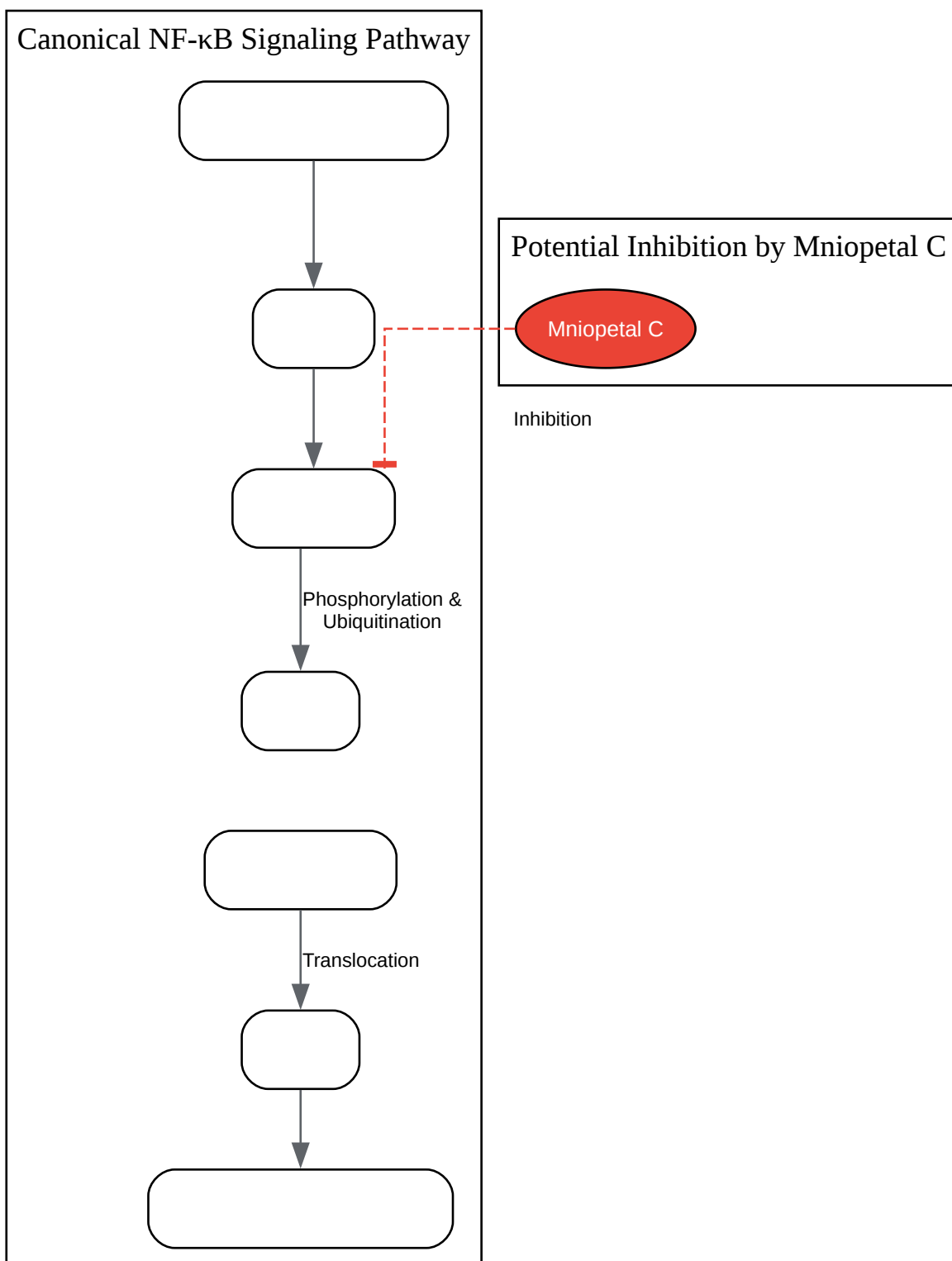


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Hypothesized inhibition of HIV-1 reverse transcriptase by **Mniopetal C**.

Modulation of the NF- κ B Signaling Pathway

Many natural products, including some sesquiterpenoids, have been shown to modulate the nuclear factor-kappa B (NF- κ B) signaling pathway.^{[6][7][8][9][10][11]} The NF- κ B pathway is a key regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Given the prevalence of this activity among natural products, the NF- κ B pathway represents a plausible target for **Mniopetal C**.



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Hypothesized modulation of the NF- κ B signaling pathway by **Mniopetal C**.

Future Directions

The current body of knowledge on **Mniopetal C** is nascent, presenting a clear opportunity for further research. Key areas for future investigation include:

- **Isolation and Structural Confirmation:** Isolation of **Mniopetal C** from a fungal source and unambiguous confirmation of its structure through modern spectroscopic and crystallographic techniques.
- **Determination of Physicochemical Properties:** Experimental measurement of key properties such as solubility, melting point, and stability.
- **Comprehensive Biological Screening:** A broad-based screening of **Mniopetal C** against a panel of biological targets, including various cancer cell lines, viruses, bacteria, and fungi.
- **Mechanism of Action Studies:** In-depth investigation into the specific molecular targets and signaling pathways modulated by **Mniopetal C** to understand its mode of action.
- **Total Synthesis:** Development of a synthetic route to **Mniopetal C** to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

Conclusion

Mniopetal C is a drimane sesquiterpenoid with a defined chemical structure but largely uncharacterized physical, chemical, and biological properties. Based on its structural class and the known activities of related compounds, it holds potential as a lead compound for drug discovery, particularly in the areas of antiviral and anti-inflammatory research. This guide serves as a foundational document to encourage and facilitate further scientific inquiry into this promising natural product.

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